
2-Cyclopentyl-7-methoxyquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-7-methoxyquinolin-3-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties. This compound, in particular, features a cyclopentyl group at the second position, a methoxy group at the seventh position, and a hydroxyl group at the third position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-7-methoxyquinolin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould–Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, ionic liquids, or ultrasound irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact .
化学反应分析
Types of Reactions
2-Cyclopentyl-7-methoxyquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy group at the seventh position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the quinoline ring yields dihydroquinoline derivatives .
科学研究应用
2-Cyclopentyl-7-methoxyquinolin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Cyclopentyl-7-methoxyquinolin-3-ol involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways . The methoxy and hydroxyl groups enhance its binding affinity to these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-Methylquinoline: Similar in structure but lacks the cyclopentyl and methoxy groups.
7-Methoxyquinoline: Similar but lacks the cyclopentyl group.
3-Hydroxyquinoline: Similar but lacks the cyclopentyl and methoxy groups.
Uniqueness
2-Cyclopentyl-7-methoxyquinolin-3-ol is unique due to the presence of both the cyclopentyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
2-cyclopentyl-7-methoxyquinolin-3-ol |
InChI |
InChI=1S/C15H17NO2/c1-18-12-7-6-11-8-14(17)15(16-13(11)9-12)10-4-2-3-5-10/h6-10,17H,2-5H2,1H3 |
InChI 键 |
AOEKZCKEWVKAEG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC(=C(C=C2C=C1)O)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




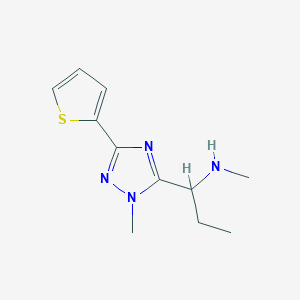
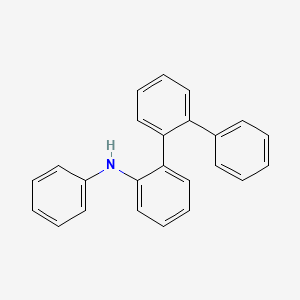
![(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
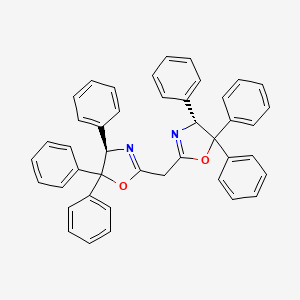
![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
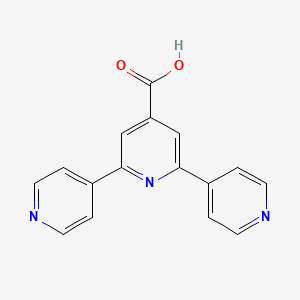
![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)

![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)
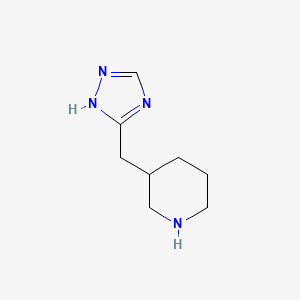

![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)
